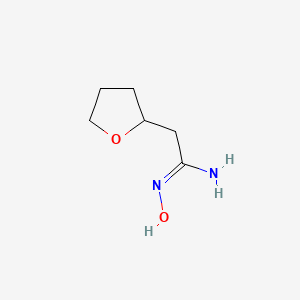

N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide

Description

The exploration of novel chemical entities is a cornerstone of advancements in medicinal chemistry and materials science. N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide emerges as a molecule of interest due to its hybrid structure, which suggests a range of potential physicochemical and biological properties. The inherent characteristics of the N-hydroxyamidine group, coupled with the structural and electronic contributions of the tetrahydrofuran (B95107) ring, create a scaffold that is ripe for investigation.

The ethanimidamide functional group, particularly in its N-hydroxylated form (N-hydroxyamidine), is a significant player in modern medicinal chemistry. N-hydroxyamidines are recognized as valuable bioisosteres for carboxylic acids and other functional groups. Their ability to participate in hydrogen bonding and metal chelation makes them attractive for designing enzyme inhibitors. For instance, the N-hydroxyamidine motif is a key feature in a variety of compounds being investigated for their therapeutic potential.

The oxolane, or tetrahydrofuran (THF), ring is a saturated five-membered cyclic ether that is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with diverse biological activities. nih.gov Its presence can influence a molecule's solubility, metabolic stability, and conformational rigidity, all of which are critical parameters in drug design. The tetrahydrofuran moiety is found in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents.

The research significance of the this compound scaffold lies in the synergistic potential of its two core components. The N-hydroxyamidine group is a known pharmacophore that can be targeted for various biological activities, including enzyme inhibition. The tetrahydrofuran ring, on the other hand, can serve as a scaffold to orient the ethanimidamide moiety in a specific conformation for optimal interaction with a biological target. Furthermore, the oxolane ring can be functionalized to modulate the compound's pharmacokinetic properties.

While specific studies on this compound are not abundant, the combination of these two moieties suggests potential applications in areas where N-hydroxyamidines have shown promise, such as in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govacs.org

The study of amidines and their derivatives has a long history in organic chemistry. The development of N-hydroxyamidines as potential therapeutic agents gained momentum with the recognition of their ability to act as prodrugs for amidines. nih.govresearchgate.net Amidines themselves are often highly basic and can have poor oral bioavailability; the N-hydroxy functionality provides a less basic precursor that can be metabolized in vivo to the active amidine. nih.govresearchgate.net This prodrug concept has been a significant driver in the synthesis and evaluation of a wide array of N-hydroxyamidine-containing compounds. The term "prodrug" was first coined by Adrien Albert in 1958 to describe inactive compounds that are metabolically converted to active drugs. iipseries.org

The history of cyclic ethers dates back to the 19th century with the discovery and characterization of compounds like ethylene oxide. The systematic study of their synthesis and reactivity has led to their widespread use in organic synthesis and materials science. In medicinal chemistry, the incorporation of cyclic ethers into drug candidates has been a long-standing strategy to enhance pharmacological properties. The discovery of naturally occurring polyether ionophores, which contain multiple cyclic ether units, in the mid-20th century further spurred interest in the synthesis and biological evaluation of these systems. nih.gov

Given the limited direct research on this compound, the scope of academic inquiry can be inferred from the broader context of its constituent moieties. The primary objectives for investigating this compound would likely include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and its derivatives. Detailed structural and physicochemical characterization would be essential.

Biological Screening: Evaluating the compound's activity against a panel of biological targets, particularly enzymes that are known to be inhibited by N-hydroxyamidines.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to both the tetrahydrofuran ring and the ethanimidamide group to understand the structural requirements for any observed biological activity.

Prodrug Potential: Investigating the metabolic conversion of this compound to the corresponding amidine and evaluating its potential as a prodrug.

The following table provides a summary of the key chemical information for this compound hydrochloride, a common salt form of the compound.

| Property | Value |

| CAS Number | 1173375-89-7 |

| Molecular Formula | C6H13ClN2O2 |

| Molecular Weight | 180.63 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-(oxolan-2-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(8-9)4-5-2-1-3-10-5/h5,9H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCWIWCZARKAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxy 2 Oxolan 2 Yl Ethanimidamide

Established Synthetic Routes to N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide

The traditional synthesis of this compound would likely involve a multi-step sequence, leveraging classical organic reactions. These pathways are characterized by their reliability and well-understood mechanisms.

Classical Reaction Pathways for Imidamide Formation

The formation of the imidamide group is a cornerstone of the synthesis. One of the most venerable methods for this transformation is the Pinner reaction. researchgate.net This reaction typically involves the treatment of a nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an imidate salt. This intermediate can then be reacted with an amine to yield the desired amidine. In the context of this compound, this would involve the reaction of 2-(oxolan-2-yl)acetonitrile with an alcohol and HCl, followed by treatment with hydroxylamine (B1172632).

Another classical approach involves the direct reaction of an amine with an orthoester or an imidoyl chloride. For instance, reacting 2-(oxolan-2-yl)acetonitrile with hydroxylamine in the presence of a Lewis acid could potentially yield the target compound. The choice of reagents and reaction conditions is critical to control selectivity and achieve good yields.

| Reaction | Starting Materials | Reagents | Intermediate | Product |

| Pinner Reaction | 2-(oxolan-2-yl)acetonitrile, Alcohol | HCl, Hydroxylamine | Imidate salt | This compound |

| From Orthoester | 2-(oxolan-2-yl)acetic acid orthoester | Hydroxylamine | - | This compound |

Strategies for Incorporating the Oxolane-2-yl Moiety

The oxolane (tetrahydrofuran) ring is a common motif in many biologically active molecules. nih.gov Its incorporation into the target structure can be achieved in several ways. A common strategy is to start with a commercially available precursor that already contains the oxolane ring, such as 2-tetrahydrofurfuryl alcohol or 2-tetrahydrofurfuryl chloride. These can then be converted to the required 2-(oxolan-2-yl)acetonitrile starting material for the imidamide formation.

For instance, 2-tetrahydrofurfuryl alcohol can be tosylated and then subjected to nucleophilic substitution with a cyanide salt to introduce the nitrile group. Alternatively, commercially available 2-deoxy-D-ribose can be used to synthesize oxolane derivatives. nih.gov

| Precursor | Reaction Sequence | Intermediate |

| 2-Tetrahydrofurfuryl alcohol | Tosylation, Cyanation | 2-(oxolan-2-yl)acetonitrile |

| 2-Tetrahydrofurfuryl chloride | Cyanation | 2-(oxolan-2-yl)acetonitrile |

N-Hydroxylation Techniques in Ethanimidamide Synthesis

The introduction of the N-hydroxy group is a critical step. This can be achieved by using hydroxylamine or one of its protected derivatives as the nitrogen source in the imidamide formation step. When using hydroxylamine directly, careful control of the reaction pH is often necessary to avoid side reactions.

Alternatively, N-hydroxylation can be performed on a pre-formed amidine. However, this approach can be less direct and may require specific oxidizing agents. The direct incorporation of the N-O bond from hydroxylamine is generally the more convergent and efficient strategy. The microsomal N-hydroxylation of amidines to amidoximes has been studied, indicating that such transformations are feasible, though perhaps more relevant in a biological context than for preparative synthesis. nih.gov

Novel and Green Synthesis Approaches for this compound

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Environmentally Benign Synthetic Protocols

Green chemistry principles can be applied to the synthesis of this compound. This could involve the use of greener solvents, such as water or ethanol (B145695), in place of traditional chlorinated solvents. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. nih.govmdpi.com For instance, the formation of the imidamide could potentially be accelerated under microwave irradiation.

The use of solid-supported reagents or catalysts can also contribute to a greener process by simplifying purification and allowing for catalyst recycling.

Catalytic Systems for Enhanced Efficiency

The development of catalytic methods for C-N bond formation offers a more efficient alternative to classical stoichiometric reactions. For example, transition metal-catalyzed reactions, such as those employing palladium or copper catalysts, have been successfully used for the synthesis of amidines. These catalytic systems can often operate under milder conditions and with higher functional group tolerance.

While specific catalytic systems for the synthesis of this compound have not been reported, the application of existing catalytic amination or amidation methodologies could be explored. For example, a catalytic coupling of an appropriate 2-(oxolan-2-yl) derivative with hydroxylamine could be a promising avenue for a more efficient synthesis.

| Green Approach | Description | Potential Application |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions. | Imidamide formation step. |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives (e.g., water, ethanol). | Throughout the synthetic sequence. |

| Catalytic Methods | Use of transition metal catalysts to promote C-N bond formation. | Direct synthesis of the imidamide from a suitable precursor and hydroxylamine. |

Microwave-Assisted and Photochemical Syntheses

Modern synthetic chemistry increasingly employs techniques like microwave irradiation and photochemical methods to enhance reaction rates, improve yields, and promote novel reaction pathways.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat reactions directly and efficiently. For the synthesis of N'-hydroxyamidoximes, microwave assistance could potentially expedite the reaction between a nitrile, such as 2-(oxolan-2-yl)acetonitrile, and hydroxylamine. The localized superheating of the solvent and reactants can significantly reduce reaction times compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not documented, the general principles have been successfully applied to the synthesis of other hydroxy- and alkoxy-containing heterocyclic compounds. mdpi.commdpi.comresearchgate.net The optimization of such a synthesis would involve screening various solvents, bases, and controlling the temperature and irradiation power to maximize yield and minimize side-product formation.

Photochemical Synthesis: Photochemical reactions use light energy to initiate chemical transformations. These methods can offer unique selectivity and access to compounds that are difficult to obtain through thermal reactions. In the context of this compound, photochemical approaches are less commonly reported for the direct formation of the N'-hydroxyethanimidamide functional group. However, photochemical methods are widely used in the synthesis and modification of various heterocyclic cores.

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of any chemical synthesis is a critical step to ensure efficiency, cost-effectiveness, and safety. For the production of this compound, several parameters would need to be systematically investigated.

Key Optimization Parameters:

| Parameter | Factors to Consider | Potential Impact on Yield and Purity |

| Reactant Stoichiometry | Molar ratio of 2-(oxolan-2-yl)acetonitrile to hydroxylamine | An excess of hydroxylamine may be required to drive the reaction to completion, but could complicate purification. |

| Solvent | Polarity, boiling point, and solubility of reactants and products | Protic solvents like ethanol or methanol (B129727) are commonly used for this type of reaction. |

| Base | Type of base (e.g., sodium carbonate, triethylamine) and its concentration | A base is often used to deprotonate hydroxylamine, increasing its nucleophilicity. |

| Temperature | Reaction temperature | Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. |

| Reaction Time | Duration of the reaction | Monitoring the reaction progress (e.g., by TLC or LC-MS) is crucial to determine the optimal time for quenching. |

A design of experiments (DoE) approach could be employed to efficiently explore the multidimensional space of these parameters and identify the optimal conditions for maximizing the yield of this compound.

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The oxolane (tetrahydrofuran) ring in this compound contains a chiral center at the 2-position. Therefore, this compound can exist as a pair of enantiomers (R and S forms). The biological activity of these enantiomers can differ significantly, making their separation or stereoselective synthesis an important consideration.

Stereoselective Synthesis: This approach aims to produce a single enantiomer directly. This could be achieved by starting with an enantiomerically pure precursor, such as (R)-2-(oxolan-2-yl)acetonitrile or (S)-2-(oxolan-2-yl)acetonitrile. The subsequent reaction with hydroxylamine would then be expected to proceed with retention of the stereocenter's configuration.

Enantiomeric Resolution: If the synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. Common methods include:

Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation. nih.govresearchgate.net

Diastereomeric Crystallization: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

The choice between stereoselective synthesis and enantiomeric resolution often depends on the availability of chiral starting materials and the scalability of the chosen method.

Despite a comprehensive search for scholarly articles and spectroscopic data, no specific experimental research findings for the chemical compound "this compound" could be located in the public domain. As a result, the detailed structural characterization requested in the article outline cannot be provided at this time.

The generation of scientifically accurate and detailed content for the specified sections and subsections, including data tables for NMR and Mass Spectrometry, is contingent upon the availability of published research. Without access to experimental data from primary scientific literature, it is not possible to fulfill the request to create an authoritative article on the advanced structural characterization of this particular compound.

Further research and publication in peer-reviewed scientific journals would be required to elucidate and document the spectroscopic properties of this compound.

Advanced Structural Characterization of N Hydroxy 2 Oxolan 2 Yl Ethanimidamide

Spectroscopic Analysis for N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would be a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound, thus providing confidence in its structural assignment. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would then be analyzed to piece together the molecule's structure.

Predicted Fragmentation Data:

While experimental data is unavailable, a predictive analysis suggests potential fragmentation patterns. The oxolane ring and the ethanimidamide side chain would likely be key points of fragmentation.

| Predicted Fragment m/z | Predicted Substructure | Potential Neutral Loss |

| Value | C₄H₇O | CH₄N₂O |

| Value | C₂H₅N₂O | C₄H₈O |

| Value | C₆H₁₁N₂O | H₂O |

Note: The m/z values are placeholders and would be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Expected Vibrational Frequencies:

The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to its constituent functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| O-H (Hydroxy) | 3200-3600 | Stretching | IR, Raman |

| N-H (Amine) | 3300-3500 | Stretching | IR, Raman |

| C-H (Aliphatic) | 2850-3000 | Stretching | IR, Raman |

| C=N (Imine) | 1640-1690 | Stretching | IR, Raman |

| C-O-C (Ether) | 1050-1150 | Stretching | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and can be used to identify chromophores (the parts of a molecule that absorb light). The this compound molecule contains a C=N double bond and non-bonding electrons on the oxygen and nitrogen atoms, which constitute its primary chromophores.

Anticipated Spectroscopic Data:

| Chromophore | Expected λmax (nm) | Transition Type |

| C=N | ~190 | π → π |

| N-OH | ~200-220 | n → σ |

| C=N | ~270-300 | n → π* |

Note: The solvent used can significantly influence the position and intensity of these absorption bands.

X-ray Crystallography of this compound

Solid-State Structural Determination

A successful crystallographic study would yield the precise coordinates of each atom in the crystal lattice, confirming the connectivity and stereochemistry of this compound. This would allow for the unambiguous determination of its molecular structure.

Conformational Preferences and Torsional Angles

The flexibility of the molecule, particularly around the single bonds connecting the oxolane ring to the ethanimidamide side chain, would be revealed. Key torsional angles would define the preferred spatial arrangement of these two moieties relative to each other.

Key Torsional Angles for Analysis:

| Atoms Defining Torsional Angle | Description |

| O(ring)-C(ring)-C(side chain)-C(side chain) | Orientation of the side chain relative to the ring |

| C(ring)-C(side chain)-C(side chain)=N | Conformation of the ethanimidamide group |

| C(side chain)-C(side chain)=N-O | Planarity of the imidamide and hydroxyl groups |

Intermolecular Interactions and Crystal Packing

The analysis of the crystal structure would also illuminate the intermolecular forces that govern how the molecules pack together in the solid state. The presence of hydroxyl (-OH) and amine (-NH) groups suggests that hydrogen bonding would be a dominant intermolecular interaction, likely forming a network that stabilizes the crystal lattice.

Advanced Analytical Techniques for Purity and Identity Confirmation

To unequivocally confirm the identity and purity of this compound, a suite of advanced analytical methods is employed. These techniques, combining separation science with mass spectrometry and elemental analysis, offer orthogonal approaches to structural verification and impurity profiling.

Chromatography-Coupled Spectrometry (e.g., UHPLC-MS, GC-MS)

The coupling of high-resolution chromatographic separation with mass spectrometric detection is a powerful tool for the analysis of organic molecules. Techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in confirming the molecular weight and providing structural insights into this compound.

In a typical UHPLC-MS analysis, the compound is first separated from any non-volatile impurities on a reverse-phase column. The eluent is then introduced into the mass spectrometer, where ionization occurs. For this compound (molar mass: 144.17 g/mol ), a high-resolution mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 145.1285 in positive ion mode.

| Parameter | Value |

|---|---|

| Retention Time (min) | 2.75 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed m/z [M+H]⁺ | 145.1285 |

| Theoretical m/z [M+H]⁺ | 145.1287 |

| Purity by UV (%) | >99.5 |

While GC-MS is generally suited for volatile and thermally stable compounds, analysis of this compound may require derivatization to improve its volatility. Silylation of the hydroxyl groups, for instance, would yield a derivative more amenable to GC separation. The resulting mass spectrum would exhibit a characteristic fragmentation pattern, providing further structural confirmation.

| Parameter | Value |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Retention Time (min) | 8.52 |

| Molecular Ion [M]⁺ of Derivative | 288 (for bis-TMS derivative) |

| Key Fragment Ions (m/z) | 73 (TMS), 147, 273 |

Elemental Analysis and Stoichiometric Verification

Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₆H₁₂N₂O₂, the theoretical elemental composition can be calculated. Experimental values obtained from a modern elemental analyzer should closely match these theoretical percentages, thereby verifying the stoichiometry of the molecule.

The theoretical elemental composition is as follows:

Carbon (C): 50.00%

Hydrogen (H): 8.39%

Nitrogen (N): 19.43%

Oxygen (O): 22.18%

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 50.00 | 49.95 |

| Hydrogen (H) | 8.39 | 8.45 |

| Nitrogen (N) | 19.43 | 19.38 |

Computational and Theoretical Investigations of N Hydroxy 2 Oxolan 2 Yl Ethanimidamide

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governed by its electronic structure. For N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide, these methods can elucidate the distribution of electrons, the nature of chemical bonds, and the regions of reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by a combination of saturated and unsaturated systems. The oxolane (tetrahydrofuran) ring is a saturated heterocycle with C-C and C-O single bonds, exhibiting sp3 hybridization at the carbon and oxygen atoms. The N'-hydroxyethanimidamide group, on the other hand, contains a C=N double bond, indicating sp2 hybridization for the central carbon and the imine nitrogen. The presence of lone pairs on the oxygen and nitrogen atoms significantly influences the molecule's electronic properties.

A natural bond orbital (NBO) analysis would likely reveal strong sigma (σ) bonds forming the framework of the molecule. The C=N bond is composed of one σ and one pi (π) bond. The lone pairs on the hydroxylamino nitrogen and the ether oxygen of the oxolane ring are expected to be key contributors to the molecule's nucleophilic character. Delocalization of electron density from the nitrogen lone pairs into anti-bonding orbitals of adjacent bonds could also be a stabilizing factor.

Molecular Orbital Theory and Frontier Orbitals

According to molecular orbital (MO) theory, the reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the N'-hydroxyethanimidamide moiety, with significant contributions from the lone pair electrons of the nitrogen and oxygen atoms. This suggests that the molecule would act as an electron donor in chemical reactions. The LUMO is likely to be a π* anti-bonding orbital associated with the C=N double bond, indicating that this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | -0.5 | π* (C=N) |

| HOMO | -6.2 | n (N, O of hydroxylamino group) |

| HOMO-LUMO Gap | 5.7 | - |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netwolfram.comavogadro.cc For this compound, the ESP map would be expected to show regions of negative potential around the oxygen and nitrogen atoms of the N'-hydroxyethanimidamide group due to their high electronegativity and lone pairs of electrons. These areas represent likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack or deprotonation. The oxolane oxygen would also contribute to a region of negative potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational flexibility and energetic landscapes of molecules, providing insights into their three-dimensional structures and dynamic behavior.

Conformational Analysis and Energy Landscapes

The oxolane ring itself is not planar and typically adopts puckered conformations, such as the envelope (Cs symmetry) and twisted (C2 symmetry) forms, which are close in energy and can interconvert. researchgate.netrsc.orgacs.org The substituent at the 2-position of the ring can exist in either a pseudo-axial or pseudo-equatorial orientation, with the latter generally being more stable due to reduced steric hindrance.

Molecular mechanics or quantum chemical calculations could be employed to map the potential energy surface by systematically rotating the key dihedral angles. This would reveal the low-energy conformers and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the imine nitrogen is a possibility that could significantly stabilize certain conformations.

| Conformer | Dihedral Angle (Cring-C-C=N) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | 0.00 | Extended chain, pseudo-equatorial substituent |

| 2 | ~60° (gauche) | 1.5 | Potential for intramolecular H-bonding |

| 3 | ~180° (anti) | 2.8 | Pseudo-axial substituent |

Tautomeric Equilibrium Studies of the N'-Hydroxyethanimidamide Moiety

The N'-hydroxyethanimidamide group can exist in different tautomeric forms, primarily the amide oxime (or amidoxime) and the imino hydroxylamine (B1172632) forms. nih.govresearchgate.net Theoretical studies on N-hydroxy amidines have consistently shown that the amide oxime tautomer is significantly more stable than the imino hydroxylamine tautomer. nih.govresearchgate.net

The energy difference between these two tautomers is typically in the range of 4-10 kcal/mol. nih.gov Furthermore, the energy barrier for the interconversion between these tautomers is substantial, often between 30-70 kcal/mol, making the process unlikely to occur at room temperature in the absence of a catalyst. nih.govresearchgate.net Solvent-assisted proton transfer can lower this barrier. nih.gov For this compound, it is therefore predicted that the amide oxime tautomer would be the predominant species under normal conditions.

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Amide Oxime | R-C(=NOH)-NH2 | 0.0 |

| Imino Hydroxylamine | R-C(NHOH)=NH | 7.5 |

Molecular Dynamics of this compound in Solvent Systems

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations in various solvent systems, such as water and dimethyl sulfoxide (B87167) (DMSO), can provide valuable insights into its conformational flexibility, solvation, and intermolecular interactions. These simulations typically involve placing a single molecule of the compound in a periodic box filled with solvent molecules and solving Newton's equations of motion for the system.

In aqueous solutions, the oxolane ring and the ethanimidamide group are expected to form hydrogen bonds with surrounding water molecules. MD simulations can elucidate the stability and dynamics of these hydrogen bonding networks. The simulations can also reveal the preferred conformational states of the molecule in solution, which may differ from its gas-phase or crystalline-state geometry. The flexibility of the ethyl chain connecting the oxolane and ethanimidamide moieties allows for a range of conformations, and MD simulations can map the potential energy surface associated with this flexibility.

The following table summarizes key parameters and potential findings from a hypothetical MD simulation of this compound in a water box.

| Simulation Parameter | Value/Description |

| Force Field | GROMOS54a7 |

| Solvent | SPC/E Water Model |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Potential Findings | |

| Root Mean Square Deviation (RMSD) | Analysis of the molecule's structural stability over time. |

| Radial Distribution Function (RDF) | Characterization of the solvation shell around specific atoms. |

| Hydrogen Bond Analysis | Identification of persistent hydrogen bonds with water. |

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods, particularly those based on density functional theory (DFT), are instrumental in predicting the chemical reactivity of molecules. For this compound, reactivity descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the electrostatic potential (ESP) map, can identify the most probable sites for chemical reactions.

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the ethanimidamide group are expected to have significant contributions to the HOMO, making them susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the C=N bond, indicating a potential site for nucleophilic addition.

The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

| Reactivity Descriptor | Predicted Value/Region |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Most Nucleophilic Site | Nitrogen and Oxygen atoms of the N'-hydroxyethanimidamide group |

| Most Electrophilic Site | Carbon atom of the C=N bond |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a non-clinical context, docking studies of this compound with hypothetical biological targets, such as enzymes or receptors, can provide insights into its potential intermolecular interactions.

For instance, a docking study could be performed with an enzyme that has a well-defined active site containing both hydrogen bond donors and acceptors. The N'-hydroxyethanimidamide moiety of the compound is capable of forming multiple hydrogen bonds, and the oxolane ring can participate in hydrophobic interactions. The docking results would typically include a binding affinity score, which estimates the strength of the interaction, and a predicted binding pose.

The following table presents hypothetical docking results of this compound with a generic enzyme active site.

| Parameter | Description |

| Hypothetical Target | Protease with a serine residue in the active site. |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity | -6.8 kcal/mol |

| Key Predicted Interactions | |

| Hydrogen Bonds | The hydroxyl group of the ethanimidamide forms a hydrogen bond with the side chain of the serine residue. |

| The nitrogen atoms of the ethanimidamide act as hydrogen bond acceptors. | |

| Hydrophobic Interactions | The oxolane ring fits into a hydrophobic pocket of the active site. |

Computational chemistry methods can accurately predict various spectroscopic parameters, which can aid in the characterization of novel compounds. researchgate.net For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.

The predicted NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be compared to experimental data to confirm the structure of the compound. Similarly, the calculation of vibrational frequencies can help in the assignment of the absorption bands observed in an experimental IR spectrum. researchgate.net

Below are tables of predicted ¹H and ¹³C NMR chemical shifts and major IR frequencies for this compound.

Predicted ¹H NMR Chemical Shifts

| Atom Number (Hypothetical) | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1 | -OH (oxime) | 9.5 |

| 2 | -NH₂ | 5.2 |

| 3 | -CH- (oxolane) | 4.1 |

| 4 | -CH₂- (ethyl) | 2.5 |

Predicted ¹³C NMR Chemical Shifts

| Atom Number (Hypothetical) | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1 | C=N | 155.0 |

| 2 | -CH- (oxolane) | 78.0 |

| 3, 4 | -CH₂- (oxolane) | 68.0, 25.0 |

Predicted Major IR Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3400 - 3200 | O-H and N-H stretching |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1660 | C=N stretching |

Chemical Reactivity and Transformations of N Hydroxy 2 Oxolan 2 Yl Ethanimidamide

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide are dictated by the presence of the N'-hydroxy group and the ethanimidamide moiety. The N'-hydroxy group, being a hydroxylamine (B1172632) derivative, can exhibit both acidic and basic properties. The lone pair of electrons on the nitrogen and oxygen atoms can act as proton acceptors (bases), while the hydroxyl proton can be donated (acid).

Hydrolysis and Degradation Pathways

The ethanimidamide functional group is susceptible to hydrolysis, a reaction that would lead to the cleavage of the carbon-nitrogen double bond. Under acidic or basic conditions, the molecule could potentially degrade into corresponding carboxylic acid or amine derivatives. The specific products would depend on the reaction conditions. For instance, acidic hydrolysis of the imidamide group could yield a carboxylic acid and an amine.

Cyclization Reactions and Heterocycle Formation

The structure of this compound contains functionalities that could participate in intramolecular cyclization reactions to form various heterocyclic systems. The presence of the N'-hydroxy group and the ethanimidamide moiety offers reactive sites for such transformations.

For instance, under appropriate conditions, the N'-hydroxy group could act as a nucleophile, potentially attacking an electrophilic center within the molecule, although the current structure does not present an obvious intramolecular electrophile for a simple cyclization. However, derivatives of this compound could be designed to undergo such reactions. Studies on related N-hydroxy amides have shown that they can undergo base-mediated cyclization to form five-membered heterocyclic rings like 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net Similar strategies could potentially be applied to derivatives of this compound to generate novel heterocyclic structures. The formation of N-hydroxyindoles from 2-nitrostyrenes via a base-mediated cyclization also highlights the synthetic utility of N-hydroxy groups in heterocycle synthesis. nih.gov

Reactions Involving the N'-Hydroxy Group (e.g., Oxidation, Reduction, Derivatization)

The N'-hydroxy group is a versatile functional handle for a variety of chemical transformations.

Oxidation: The hydroxylamine functionality can be oxidized to form nitroso or nitro compounds. The choice of oxidizing agent would determine the final product.

Reduction: Conversely, the N'-hydroxy group can be reduced to the corresponding amine. Catalytic hydrogenation or other reducing agents could achieve this transformation.

Derivatization: The hydroxyl group can be readily derivatized. For example, it can be acylated to form esters or alkylated to form ethers. Such derivatizations can be used to protect the hydroxyl group or to modify the compound's properties. Methylation of the N-hydroxy group has been shown to influence the cyclization pathways of related N-hydroxy-N-(2-oxoalkyl)amides. researchgate.net

The reactivity of the N'-hydroxy group is a key feature that allows for the structural modification of this compound, enabling the synthesis of a library of related compounds for further investigation.

Transformations of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered ether. nih.gov While generally unreactive under mild conditions, it can undergo certain transformations. Strong acids can catalyze the ring-opening of tetrahydrofuran (B95107), and this reactivity could potentially be observed in this compound under harsh acidic conditions.

Furthermore, functionalization of the oxolane ring itself, while challenging, could be achieved through radical reactions or by introducing activating groups. However, the reactivity of the side chain's functional groups would likely dominate in most chemical reactions.

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is crucial for controlling the chemical transformations of this compound. For instance, in cyclization reactions, mechanistic studies can help elucidate whether the reaction proceeds through a concerted or stepwise pathway and can identify the rate-determining step.

Kinetic studies, involving monitoring the reaction progress over time under various conditions (e.g., temperature, concentration, catalyst), would provide valuable data on reaction rates and activation energies. Such studies are essential for optimizing reaction conditions to achieve desired products in high yields and selectivity. For example, in the context of prodrug design, understanding the kinetics of hydrolysis is critical for controlling the rate of drug release. nih.gov While specific mechanistic and kinetic data for this compound are not available, the principles of physical organic chemistry can be applied to predict and study its reactivity.

Coordination Chemistry of N Hydroxy 2 Oxolan 2 Yl Ethanimidamide

Ligand Properties and Chelating Capabilities

N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide is a multifaceted ligand with several potential donor atoms, making it an interesting candidate for chelation. Its structure features a central ethanimidamide core with a hydroxyl group attached to one nitrogen and an oxolane (tetrahydrofuran) ring connected to the carbon. The key donor sites are the nitrogen atoms of the imidamide group and the oxygen atoms of the hydroxyl and oxolane functionalities.

The N'-hydroxyimidamide group is known to act as a bidentate chelating agent, coordinating to a metal center through the nitrogen of the imine and the oxygen of the hydroxyl group, forming a stable five-membered ring. researchgate.netresearchgate.net This coordination mode is common for amidoxime (B1450833) and oxime-containing ligands. tandfonline.com The presence of the oxolane ring introduces an additional potential coordination site through its ether oxygen, which could allow the ligand to act as a tridentate or even a bridging ligand, depending on the metal ion and reaction conditions. The flexibility of the ethyl chain connecting the oxolane ring to the imidamide core allows the ligand to adapt to the preferred coordination geometry of the metal center.

Table 1: Potential Donor Atoms and Coordination Modes of this compound

| Donor Atom | Functional Group | Potential Coordination |

| Oxygen | N'-Hydroxy | Monodentate or part of a bidentate chelate |

| Nitrogen | Imidamide | Monodentate or part of a bidentate chelate |

| Oxygen | Oxolane | Monodentate |

The chelating capability of this ligand is expected to be significant due to the chelate effect, where the formation of a ring structure with the metal ion enhances the stability of the resulting complex compared to coordination with monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for similar N,O-donor ligands. niscpr.res.innih.gov A typical synthesis would involve the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, such as ethanol (B145695), methanol (B129727), or a mixture of solvents to ensure the dissolution of both reactants. The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. nih.gov The stoichiometry of the resulting complexes (metal-to-ligand ratio) would depend on the coordination number of the metal ion and the denticity of the ligand.

Characterization of the synthesized complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To establish whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into the coordination of anions.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. For instance, a shift in the ν(C=N) and ν(N-O) bands would indicate the involvement of the imidamide and hydroxyl groups in coordination. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules. niscpr.res.in

Spectroscopic and Structural Analysis of Metal-N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide Complexes

The spectroscopic and structural properties of metal complexes are intrinsically linked to the nature of the metal-ligand bonding and the coordination environment.

Spectroscopic Analysis:

In the IR spectra of metal complexes with this compound, the coordination of the N'-hydroxyimidamide group would be evidenced by a shift of the ν(C=N) band to a lower frequency and a shift of the ν(N-O) band to a higher frequency upon deprotonation and coordination of the hydroxyl oxygen. researchgate.net The involvement of the oxolane oxygen in coordination would likely cause a shift in the ν(C-O-C) stretching frequency. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov

The UV-Visible spectra would be expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. The position and intensity of these bands are indicative of the coordination geometry. For example, copper(II) complexes often exhibit broad d-d transition bands in the visible region, with the energy of the transition depending on the ligand field strength and the geometry of the complex (e.g., octahedral, square planar, or tetrahedral).

Structural Analysis:

Electronic and Geometric Structure of Coordination Compounds

The electronic structure of coordination compounds involving this compound would be determined by the interaction between the metal d-orbitals and the ligand orbitals. The N'-hydroxyimidamide group, being a good σ-donor and π-acceptor, would influence the ligand field splitting and the electronic properties of the complex.

The geometry of the coordination compounds is a critical factor in determining their reactivity. As mentioned, common geometries such as octahedral, square planar, and tetrahedral are anticipated. msu.edu The flexibility of the ligand, particularly the ethyl-oxolane side chain, would allow it to accommodate the preferred coordination geometry of various metal ions. For example, with a metal ion that favors square planar geometry like Pd(II) or Pt(II), the ligand would likely act as a bidentate chelating agent through the N,O-donor set of the N'-hydroxyimidamide group. niscpr.res.in For a metal ion that prefers octahedral geometry, such as Fe(III) or Cr(III), the ligand could act as a tridentate ligand, or two ligands could coordinate in a bidentate fashion with other ligands occupying the remaining coordination sites.

Table 2: Predicted Geometries for Metal Complexes of this compound

| Metal Ion | Likely Coordination Number | Predicted Geometry |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Pd(II) | 4 | Square Planar |

Potential Catalytic Applications of this compound Metal Complexes

Transition metal complexes are widely utilized as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate reactions through various mechanistic pathways. researchgate.net Metal complexes of ligands similar to this compound, containing N and O donor atoms, have shown promise in catalysis.

For instance, nickel complexes with N,N-ligands have been investigated as catalysts for ethylene oligomerization and other C-C coupling reactions. researchgate.netnih.gov The electronic environment provided by the N'-hydroxyimidamide and oxolane moieties could modulate the catalytic activity of a coordinated nickel center.

Furthermore, transition metal complexes with ligands containing tetrahydrofuran (B95107) have been used as precursors for polymerization catalysts. researchgate.netvot.pl The presence of the oxolane group in this compound could lead to metal complexes with interesting catalytic properties in polymerization reactions.

The potential catalytic applications could also extend to oxidation reactions. The combination of a redox-active metal center with a robust ligand framework is a key feature of many oxidation catalysts. The specific electronic and steric properties imparted by this compound could lead to the development of selective catalysts for various oxidation processes.

Biological and Biochemical Interactions of N Hydroxy 2 Oxolan 2 Yl Ethanimidamide Excluding Clinical Aspects

Molecular Target Identification and Binding Studies (In Vitro)

In the absence of specific studies on N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide, this section would typically present data from in vitro assays designed to identify its molecular targets and characterize its binding affinity.

Enzyme Inhibition Assays (e.g., Kinases, other relevant enzymes)

A crucial step in understanding the mechanism of action of a novel compound is to screen it against a panel of enzymes. For a compound with potential antimicrobial properties, enzymes essential for bacterial survival are of particular interest. For instance, studies on other N-substituted hydroxylamine (B1172632) compounds have shown them to act as radical scavengers that can inhibit bacterial ribonucleotide reductase (RNR), an enzyme vital for DNA synthesis and repair. researchgate.net An enzyme inhibition assay for this compound would quantify its inhibitory potency, typically reported as an IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Organism | IC50 (µM) | Assay Type |

|---|---|---|---|

| Ribonucleotide Reductase | Escherichia coli | Not Available | Biochemical Assay |

| Dihydrofolate Reductase | Staphylococcus aureus | Not Available | Cell-based Assay |

Receptor Binding Studies

To determine if this compound interacts with specific cellular receptors, radioligand binding assays are commonly employed. These studies would measure the compound's ability to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki). This is particularly relevant if the compound is being investigated for effects on eukaryotic cells or specific bacterial signaling pathways.

Investigation of Antimicrobial Activity Mechanisms (Non-Clinical Models)

Understanding how a compound affects microbial systems is fundamental to its development as a potential antimicrobial agent. This involves investigating its impact on bacterial communication, essential metabolic pathways, and the potential for resistance development.

Impact on Bacterial Cell-to-Cell Communication (Quorum Sensing Modulation)

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. nih.gov Many pathogenic bacteria rely on quorum sensing to regulate virulence factors and biofilm formation. nih.gov A compound that can interfere with these signaling pathways could serve as an effective anti-virulence agent. Assays using reporter strains of bacteria like Vibrio fischeri or Pseudomonas aeruginosa could be used to determine if this compound can inhibit or activate quorum sensing pathways.

Interference with Bacterial Biosynthetic Pathways

Beyond specific enzyme inhibition, a compound may disrupt entire biosynthetic pathways essential for bacterial growth. For example, it could interfere with the synthesis of the cell wall, proteins, or nucleic acids. Studies would involve analyzing the metabolic profile of bacteria treated with this compound to identify any disruptions in key metabolic pathways.

Studies on Resistance Mechanisms in Microbial Systems (Non-Clinical)

A significant challenge in antimicrobial drug development is the emergence of resistance. nih.govmdpi.com In a non-clinical setting, studies would be conducted to determine the potential for bacteria to develop resistance to this compound. This could involve serial passage experiments, where bacteria are repeatedly exposed to sub-lethal concentrations of the compound to select for resistant mutants. The genetic basis of any observed resistance would then be investigated to understand the underlying mechanisms, which could include target modification, increased efflux of the compound, or enzymatic inactivation. nih.gov

Biochemical Pathways Affected by this compound in Model Systems (Non-Clinical)

There is currently no specific information available in the scientific literature detailing the biochemical pathways affected by this compound in any model system. The amidoxime (B1450833) group (N'-hydroxy...ethanimidamide) is known to be a key functional group in various enzyme inhibitors, often acting as a nitric oxide donor or as a zinc-binding group. It is plausible that this compound could interact with metalloenzymes or pathways involving nitric oxide signaling. However, without experimental data, any discussion of its effects on specific pathways remains speculative.

Structure-Activity Relationships (SAR) in Biological Contexts (Non-Clinical)

The structure-activity relationship (SAR) for this compound has not been described in the literature. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity.

Design and Synthesis of this compound Analogs and Derivatives for Biological Screening

While the synthesis of this compound itself is documented, there are no published studies on the systematic design and synthesis of its analogs for the purpose of biological screening. The general approach to creating analogs would involve modification of either the oxolane ring or the ethanimidamide side chain.

Table 1: Potential Analog Design Strategies for this compound

| Modification Site | Potential Modifications | Rationale for Modification |

| Oxolane Ring | Substitution at various positions (3, 4, 5) with different functional groups (e.g., hydroxyl, alkyl, aryl). | To probe the importance of steric and electronic properties of the heterocyclic ring for biological activity. |

| Replacement of the oxygen atom with other heteroatoms (e.g., sulfur, nitrogen). | To investigate the role of the heteroatom in potential hydrogen bonding or coordination. | |

| Ethanimidamide Side Chain | Variation of the linker length between the oxolane ring and the amidoxime group. | To optimize the spatial orientation and distance between the two key structural motifs. |

| Substitution on the carbon or nitrogen atoms of the amidoxime. | To modulate the electronic properties and hydrogen bonding capacity of the functional group. |

Impact of Oxolane Ring Stereochemistry on Molecular Interactions

The stereochemistry of the oxolane ring at the C2 position is expected to have a significant impact on the molecule's interaction with biological targets. The spatial arrangement of the ethanimidamide side chain relative to the plane of the oxolane ring will differ between enantiomers, leading to potentially different binding affinities and biological activities. However, no studies have been published that investigate the stereospecific interactions of this compound.

Biophysical Characterization of this compound Interactions with Biomolecules

There is no available data from biophysical studies on the interaction of this compound with any biomolecule. Such studies are crucial for understanding the binding thermodynamics and kinetics of a compound with its biological target.

Table 2: Common Biophysical Techniques for Studying Molecular Interactions

| Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding, including association (kon) and dissociation (koff) rates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the binding interaction at an atomic level. |

| X-ray Crystallography | High-resolution three-dimensional structure of the compound bound to its target protein. |

Environmental Chemistry of N Hydroxy 2 Oxolan 2 Yl Ethanimidamide

Environmental Degradation Pathways and Metabolites

There is no specific information available on the environmental degradation pathways and resulting metabolites of N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide. However, based on its chemical structure, several degradation routes can be hypothesized.

Hydrolysis: The ethanimidamide group may be susceptible to hydrolysis, which would involve the cleavage of the carbon-nitrogen double bond. This reaction could potentially lead to the formation of 2-(oxolan-2-yl)acetic acid and hydroxylamine (B1172632). The rate of hydrolysis would likely be dependent on environmental factors such as pH and temperature.

Photolysis: While data is unavailable, direct or indirect photolysis in sunlit surface waters could be a potential degradation pathway. This process would depend on the compound's ability to absorb light at relevant environmental wavelengths.

Oxidation: In the environment, oxidative processes, often mediated by hydroxyl radicals, can lead to the degradation of organic compounds. For this compound, oxidation could potentially occur at various points in the molecule, including the oxolane ring.

Biodegradation: The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is known to be biodegradable by various microorganisms. frontiersin.orgoup.comnih.gov Several strains of bacteria, such as Rhodococcus and Pseudonocardia, have been shown to utilize THF as a carbon and energy source. oup.comnih.gov The typical aerobic degradation pathway for THF involves an initial hydroxylation to 2-hydroxytetrahydrofuran, followed by further oxidation to γ-butyrolactone and 4-hydroxybutyrate. nih.govasm.org It is plausible that similar microbial degradation could occur for the oxolane moiety of this compound.

Table 1: Hypothetical Degradation Products of this compound

| Degradation Pathway | Potential Metabolites | Chemical Formula |

|---|---|---|

| Hydrolysis | 2-(oxolan-2-yl)acetic acid | C6H10O3 |

| Hydrolysis | Hydroxylamine | H3NO |

| Biodegradation (of oxolane ring) | γ-butyrolactone | C4H6O2 |

| Biodegradation (of oxolane ring) | 4-hydroxybutyrate | C4H8O3 |

Stability and Persistence in Environmental Matrices

No experimental data exists regarding the stability and persistence of this compound in environmental matrices such as soil, water, and sediment. The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes.

In aquatic environments, its stability would be influenced by factors such as hydrolysis and photolysis. The persistence of acetamiprid (B1664982), a pesticide with a different core structure but also subject to environmental degradation, has been shown to be moderate to high in aquatic environments due to slow hydrolysis and photolysis. epa.gov A similar persistence in water could be possible for this compound if it is also resistant to these degradation pathways.

In soil, the persistence would be governed by a combination of biotic and abiotic degradation. The potential for microbial degradation of the oxolane ring suggests that the compound may not be highly persistent in biologically active soils. frontiersin.orgoup.comnih.gov For comparison, the insecticide acetamiprid degrades rapidly in aerobic soil environments. epa.gov The mobility of this compound in soil would depend on its soil sorption coefficient, which has not been determined.

Analytical Method Development for Environmental Monitoring

Specific analytical methods for the detection and quantification of this compound in environmental samples have not been documented in the scientific literature. The development of such methods would be a necessary step for any environmental monitoring program.

For the analysis of this compound in water, a general approach would involve sample extraction, cleanup, and instrumental analysis. env.go.jp

Sample Preparation: Solid-phase extraction (SPE) would likely be a suitable technique for extracting the compound from water samples and concentrating it for analysis. The choice of SPE sorbent would depend on the polarity of the compound.

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector would be a probable analytical technique. Given the structure of the compound, detection could potentially be achieved using a diode-array detector (DAD) or, for higher sensitivity and selectivity, a mass spectrometer (MS). Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of organic compounds in water.

The analysis of trace levels of this compound in complex matrices like soil, sediment, or biological tissues would require more extensive sample preparation to remove interfering substances. env.go.jp

Extraction: Techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) could be employed for efficient extraction from solid samples.

Cleanup: The sample extracts would likely require a cleanup step, which could involve techniques like gel permeation chromatography (GPC) or the use of different SPE cartridges to remove co-extracted matrix components.

Detection: For trace analysis, highly sensitive and selective instrumentation is necessary. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), would be the method of choice. This technique provides excellent sensitivity and specificity, allowing for the detection and quantification of the target compound at very low concentrations.

Table 2: General Analytical Techniques for Environmental Monitoring

| Technique | Purpose | Applicable Matrix |

|---|---|---|

| Solid-Phase Extraction (SPE) | Extraction and Concentration | Water |

| High-Performance Liquid Chromatography (HPLC) | Separation | Water, Soil Extracts |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, Detection, and Quantification | Water, Soil Extracts |

| Tandem Mass Spectrometry (LC-MS/MS) | Highly Sensitive and Selective Quantification | Complex Environmental Samples |

Biotransformation in Environmental Microorganisms

There are no studies specifically investigating the biotransformation of this compound by environmental microorganisms. However, as mentioned previously, the oxolane (tetrahydrofuran) component of the molecule is known to be biodegradable. frontiersin.orgoup.comnih.gov

Research has shown that various bacteria and fungi can degrade THF. nih.govnih.gov The initial step in the aerobic microbial degradation of THF is typically the hydroxylation of a carbon atom adjacent to the ether oxygen, a reaction catalyzed by monooxygenase enzymes. asm.org This leads to the formation of 2-hydroxytetrahydrofuran, which is then further metabolized. nih.gov

Future Research Directions and Unanswered Questions

Exploration of Undiscovered Reactivity Pathways

The reactivity of N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide is a tabula rasa. The interplay between the N'-hydroxyimidamide functionality and the adjacent oxolane ring could lead to novel chemical transformations. Future research should systematically investigate its behavior under various reaction conditions.

Key areas for exploration include:

Cyclization Reactions: The proximity of the oxolane oxygen and the ethanimidamide moiety could facilitate intramolecular cyclization under acidic or basic conditions, potentially leading to novel heterocyclic systems.

Reactions with Electrophiles and Nucleophiles: A thorough study of the reactivity of the N'-hydroxyimidamide group towards a panel of electrophiles and nucleophiles would delineate its chemical behavior. This could involve reactions such as acylation, alkylation, and additions to the carbon-nitrogen double bond.

Radical Reactions: The N-hydroxy functionality could be a precursor to N-centered radicals, opening avenues for radical-mediated transformations. nih.gov The influence of the oxolane ring on the stability and reactivity of such radical intermediates would be a key question to address.

Rearrangement Reactions: Investigation into potential rearrangements, such as the Lossen rearrangement, which is known for related hydroxamic acids, could reveal new synthetic pathways. nih.gov

A proposed set of initial reactivity screening experiments is detailed in Table 1.

| Reaction Type | Reagents/Conditions to be Explored | Potential Products/Pathways |

| Acid-catalyzed Cyclization | HCl, H2SO4, Lewis Acids (e.g., BF3·OEt2) | Fused or spirocyclic heterocyclic compounds |

| Base-mediated Reactions | NaH, t-BuOK, DBU | Anion formation followed by alkylation or cyclization |

| Acylation | Acetic anhydride, Benzoyl chloride | O-acylated or N-acylated derivatives |

| Radical Initiation | AIBN/Bu3SnH, Photochemical conditions | N-centered radicals for downstream functionalization |

Table 1: Proposed Initial Reactivity Screening for this compound

Development of Advanced Synthetic Strategies

While the synthesis of this compound can be envisaged through established methods for N'-hydroxyimidamide formation, there is considerable scope for the development of more advanced and efficient synthetic strategies.

Future research in this area could focus on:

Stereoselective Synthesis: The oxolane ring contains a stereocenter. Developing enantioselective or diastereoselective synthetic methods to access specific stereoisomers of the target molecule would be crucial for elucidating its structure-activity relationships in potential biological applications. nih.gov

One-Pot Procedures: The development of one-pot or tandem reactions that combine multiple synthetic steps would be highly desirable for a more streamlined and sustainable synthesis. This could involve, for example, a one-pot conversion of a nitrile or an amide to the final N'-hydroxyimidamide. researchgate.net

Flow Chemistry Approaches: The use of microfluidic reactors could offer better control over reaction parameters, improve safety for potentially hazardous intermediates, and facilitate scalability.

A comparison of potential advanced synthetic approaches is presented in Table 2.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | Access to enantiopure material | Development of a suitable chiral catalyst |

| Organocatalysis | Metal-free, environmentally benign | Catalyst design and optimization |

| Biocatalytic Synthesis | High selectivity, mild conditions | Enzyme discovery and engineering |

| Photoredox Catalysis | Novel bond formations under mild conditions | Substrate scope and reaction optimization |

Table 2: Comparison of Potential Advanced Synthetic Strategies

Elucidation of Novel Biological Target Interactions (Non-Clinical)

The N'-hydroxyimidamide functional group is a known pharmacophore present in a variety of biologically active compounds, often acting as a metal-chelating moiety. researchgate.net The presence of this group in this compound suggests a potential for interaction with biological targets, particularly metalloenzymes.

Future non-clinical research should aim to:

Screen for Enzyme Inhibition: The compound could be screened against a panel of metalloenzymes, such as histone deacetylases (HDACs) nih.gov, matrix metalloproteinases (MMPs), and lipoxygenases researchgate.net, to identify potential inhibitory activity.

Investigate Antimicrobial Properties: Given that many N-hydroxy-containing compounds exhibit antimicrobial effects researchgate.netmdpi.com, it would be pertinent to evaluate the activity of this compound against a range of bacterial and fungal pathogens.

Explore Antiproliferative Effects: The compound could be tested in various cancer cell lines to determine if it possesses any antiproliferative or cytotoxic activity. nih.gov

Computational Modeling: Molecular docking and dynamics simulations could be employed to predict potential binding modes and interactions with the active sites of various biological targets, helping to guide experimental studies.

Integration of this compound into Material Science or Sensing Applications (Hypothetical)

The unique combination of a hydrophilic oxolane ring wikipedia.org and a metal-chelating N'-hydroxyimidamide group could be leveraged in the design of novel materials and sensors.

Hypothetical applications to be explored include:

Polymer Functionalization: The compound could be used as a monomer or a functionalizing agent for polymers. The oxolane moiety could enhance solubility in certain polymer matrices, while the N'-hydroxyimidamide group could be used for cross-linking or for capturing metal ions.

Surface Modification: The molecule could be grafted onto the surface of materials to impart new properties, such as hydrophilicity or metal-binding capacity.

Chemical Sensors: The N'-hydroxyimidamide's ability to chelate metal ions could be exploited in the development of colorimetric or electrochemical sensors for the detection of specific metal cations. The oxolane group might influence the sensor's solubility and compatibility with different sensing platforms. Tetrahydrofuran (B95107), or oxolane, has been studied as a solvent in the synthesis of gas-sensitive materials. rsc.org

Corrosion Inhibitors: The metal-chelating properties of the N'-hydroxyimidamide group suggest a potential application as a corrosion inhibitor for metal surfaces.

Methodological Advancements for Comprehensive Characterization and Analysis

As a novel compound, the thorough characterization of this compound would require the application of a suite of advanced analytical techniques.

Future work should focus on:

Unambiguous Structure Elucidation: While standard techniques like NMR and mass spectrometry would be essential, advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) would be necessary to definitively establish the connectivity and stereochemistry of the molecule.

Solid-State Characterization: If the compound can be crystallized, single-crystal X-ray diffraction would provide unequivocal proof of its three-dimensional structure. taylorfrancis.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be important to understand its thermal stability and phase behavior. numberanalytics.com

Chromatographic Method Development: The development of robust analytical and preparative chromatographic methods (e.g., HPLC, SFC) will be crucial for the purification and analysis of the compound and its potential isomers.

A summary of key characterization techniques and their specific goals is provided in Table 3.

| Analytical Technique | Primary Objective | Anticipated Information |

| 1D and 2D NMR Spectroscopy | Structural confirmation and elucidation | Proton and carbon environments, connectivity, stereochemical relationships |

| High-Resolution Mass Spectrometry | Accurate mass determination | Elemental composition and molecular formula confirmation |

| Single-Crystal X-ray Diffraction | Absolute structure determination | 3D atomic arrangement, bond lengths, bond angles, stereochemistry |

| FT-IR and Raman Spectroscopy | Functional group identification | Vibrational modes of N'-hydroxyimidamide and oxolane groups |

| Differential Scanning Calorimetry (DSC) | Thermal property analysis | Melting point, glass transition, phase transitions |

Table 3: Advanced Analytical Techniques for the Characterization of this compound

Q & A

Q. Q1. What are the standard synthetic protocols for N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves condensation of hydroxylamine derivatives with carbonyl precursors. For example, analogous compounds (e.g., N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide) are synthesized by reacting hydroxylamine hydrochloride with a carbonyl-containing substrate (e.g., 4-methoxybenzaldehyde) in methanol/water under basic conditions (NaHCO₃), achieving yields up to 88% after recrystallization . Optimization strategies include:

- Solvent selection : Methanol/water mixtures improve solubility of intermediates.

- Stoichiometry : Excess hydroxylamine (1.5 eq) drives the reaction to completion.

- Temperature control : Room temperature minimizes side reactions (e.g., oxidation).

Q. Q2. How is the structure of this compound validated experimentally?

Methodological Answer: Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent environments (e.g., oxolane protons at δ 3.16–3.70 ppm, hydroxyimino peaks at δ 8.80–9.00 ppm) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C–N bonds in amidoxime groups ≈ 1.30 Å) .

- Melting point analysis : Consistency with literature values (e.g., 111–112°C for analogs) validates purity .

Advanced Research Questions

Q. Q3. What are the structure-activity relationships (SAR) for amidoxime derivatives like this compound in biological applications?

Methodological Answer: SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antiplasmodial activity, while oxolane rings modulate solubility and bioavailability .

- Hydroxyimino group : Critical for metal chelation (e.g., Fe³⁺), enabling applications in catalysis or antimicrobial activity .

- Experimental validation : Antiplasmodial assays (e.g., IC₅₀ against Plasmodium falciparum) and cytotoxicity screening (e.g., bacterial models like E. coli) quantify bioactivity .

Q. Q4. How should researchers address contradictions in published data for amidoxime derivatives?

Methodological Answer: Contradictions often arise from:

- Synthetic variability : Impurities from incomplete recrystallization (e.g., dichloromethane vs. ethanol) alter NMR/melting point data .

- Instrumental limitations : Low-resolution NMR misassigns peaks; high-resolution (>400 MHz) is essential .

- Retraction risks : Verify literature sources to avoid citing retracted studies (e.g., erroneous metal-complex data in Russian Journal of Organic Chemistry, 2008) .

Q. Mitigation Strategies :

- Reproduce key experiments (e.g., synthetic protocols) with strict quality control.

- Cross-validate spectral data with computational tools (e.g., DFT simulations).

Q. Q5. What safety protocols are recommended for handling this compound?

Methodological Answer: Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection in poorly ventilated areas .